molecular formula C9H5BrINO B8224423 6-Bromo-8-iodoquinolin-2(1H)-one

6-Bromo-8-iodoquinolin-2(1H)-one

Cat. No. B8224423
M. Wt: 349.95 g/mol
InChI Key: ALQIQLXWVABRAF-UHFFFAOYSA-N
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Description

6-Bromo-8-iodoquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H5BrINO and its molecular weight is 349.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-8-iodoquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-8-iodoquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediates

6-Bromo-8-iodoquinolin-2(1H)-one serves as a significant intermediate in the synthesis of various biologically active compounds. For instance, it's utilized in the scalable and practical synthesis of halo quinolin-2(1H)-ones, where these heterocycles are accessed from halo anilines and further functionalized to obtain quinolines substituted with diverse functional groups (Zaugg, Schmidt, & Abele, 2017). Another application involves its use in regioselective functionalization via sequential palladium-catalyzed reactions, facilitating the synthesis of chemically diverse quinolone derivatives (Mugnaini et al., 2011).

Chemical Properties and Interactions

6-Bromo-8-iodoquinolin-2(1H)-one's chemical properties make it suitable for various chemical reactions and synthesis processes. For example, it's involved in the one-pot three-component synthesis of quinolines, demonstrating its role in facilitating complex chemical reactions (Wu, Wang, Ma, & Yan, 2010). Its reactivity and stability under different conditions are also critical, as illustrated in the resonance Raman characterization of different forms of ground-state 8-bromo-7-hydroxyquinoline caged acetate, showcasing its potential in biological applications (An et al., 2009).

Biomedical Applications

In the biomedical sphere, 6-Bromo-8-iodoquinolin-2(1H)-one has been used in the synthesis of molecules for biological studies. For instance, it's used in the development of optical chemosensors for the selective detection of metal ions, highlighting its importance in biomedical imaging and diagnostics (Anand, Ashok Kumar, & Sahoo, 2018).

properties

IUPAC Name

6-bromo-8-iodo-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQIQLXWVABRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.